Cas no 1626337-92-5 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine)
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Isoquinolinamine, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
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- Inchi: 1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-18-13(11)17/h5-9H,1-4H3,(H2,17,18)
- InChI Key: HRCTZGROBJCMCL-UHFFFAOYSA-N
- SMILES: C1(N)C2=C(C(B3OC(C)(C)C(C)(C)O3)=CC=C2)C=CN=1
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2562-100MG |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 95% | 100MG |
¥ 1,333.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2562-250MG |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 95% | 250MG |
¥ 2,125.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2562-500MG |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 95% | 500MG |
¥ 3,544.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2562-1G |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 95% | 1g |
¥ 5,313.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2562-5G |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 95% | 5g |
¥ 15,939.00 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439665-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 98% | 100mg |
¥2181 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439665-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 98% | 250mg |
¥3245 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439665-500mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 98% | 500mg |
¥5412 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439665-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 98% | 1g |
¥6955 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439665-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine |
1626337-92-5 | 98% | 5g |
¥22604 | 2023-04-10 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Suppliers
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
Comprehensive Overview of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine (CAS No. 1626337-92-5)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is a highly specialized boron-containing compound with significant applications in pharmaceutical research, organic synthesis, and material science. Its CAS No. 1626337-92-5 uniquely identifies this molecule, which features a dioxaborolane moiety coupled with an isoquinoline amine structure. This combination makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery and advanced material development.
The growing interest in boronic acid derivatives like this compound stems from their versatility in medicinal chemistry and bioconjugation. Researchers frequently search for "isoquinoline boronates" or "amine-functionalized dioxaborolanes" due to their role in creating targeted therapeutics and fluorescent probes. The tetramethyl dioxaborolane group enhances stability while maintaining reactivity, addressing common challenges in handling air-sensitive organoboron compounds.
Recent advancements in cancer drug development have spotlighted compounds with isoquinoline scaffolds, as they exhibit promising interactions with biological targets. The 1-amino substitution on this molecule provides a handle for further derivatization, making it attractive for designing kinase inhibitors or PROTAC degraders – two hot topics in current drug discovery forums. Analytical techniques like HPLC purity analysis and NMR characterization are critical for quality control when working with this material.
In material science, the compound's electron-deficient isoquinoline core combined with its boron ester functionality enables applications in organic electronics. Researchers exploring "n-type organic semiconductors" or "boron-doped conjugated polymers" may find this chemical particularly relevant. Its balanced lipophilicity (logP ~2.8) and molecular weight (MW: 273.13 g/mol) make it suitable for small-molecule screening libraries.
The synthetic route to CAS 1626337-92-5 typically involves palladium-catalyzed borylation of protected isoquinoline precursors, followed by deprotection to reveal the primary amine. Storage recommendations include argon atmosphere at -20°C to prevent hydrolysis of the boronate ester. When handling, standard laboratory safety protocols for non-hazardous solids apply, though its dust control should be managed properly.
Emerging trends show increased demand for such functionalized heterocyclic boronic esters in high-throughput screening and DNA-encoded library technologies. The compound's crystallinity and solubility profile (soluble in DMSO, DMF; sparingly soluble in methanol) facilitate its use in automated chemical biology platforms. Patent literature reveals derivatives of this structure in applications ranging from optical materials to enzyme modulators.
For analytical chemists, key characterization data includes: 1H NMR (δ 8.5-6.5 ppm for aromatic protons), 13C NMR (characteristic quaternary boron-carbon peak at ~85 ppm), and HRMS confirmation. The boron-11 NMR signal typically appears around 30 ppm, verifying the intact dioxaborolane ring. Purity specifications often require ≥95% by HPLC-UV at 254 nm, with particular attention to deborylated byproducts.
Future research directions may explore this compound's potential in biorthogonal chemistry or as a building block for covalent inhibitors. Its structural analogs are being investigated for PET tracer development, leveraging the boron-10 isotope for neutron capture applications. The scientific community continues to discover novel applications for such multifunctional boron heterocycles, ensuring sustained interest in this chemical space.
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